Indole-3-carboxaldehyde

Vue d'ensemble

Description

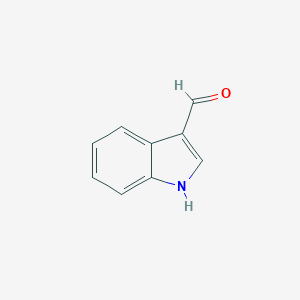

L’indole-3-carboxaldéhyde, également connu sous le nom de 3-formylindole, est un composé organique de formule moléculaire C(9)H(_7)NO. Il s’agit d’un dérivé de l’indole, une structure bicyclique constituée d’un cycle benzénique fusionné à un cycle pyrrole. Ce composé est un métabolite du L-tryptophane alimentaire, synthétisé par les bactéries gastro-intestinales humaines, en particulier les espèces du genre Lactobacillus {_svg_1}. L’indole-3-carboxaldéhyde est connu pour son activité biologique, notamment son rôle d’agoniste des récepteurs du récepteur des hydrocarbures aromatiques dans les cellules immunitaires intestinales .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’indole-3-carboxaldéhyde peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de Vilsmeier-Haack, où l’indole réagit avec la N,N-diméthylformamide (DMF) et l’oxychlorure de phosphore (POCl(3)) pour former l’aldéhyde souhaité. La réaction se déroule généralement dans des conditions douces, le substrat indole étant dissous dans du DMF et le POCl(_3) étant ajouté goutte à goutte à basse température.

Méthodes de production industrielle : La production industrielle d’indole-3-carboxaldéhyde implique souvent des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés, avec un contrôle minutieux de la température et de l’ajout de réactifs. Des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : L’indole-3-carboxaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé en acide indole-3-carboxylique à l’aide d’agents oxydants comme le permanganate de potassium (KMnO(_4)) ou le trioxyde de chrome (CrO(_3)).

Réduction : La réduction de l’indole-3-carboxaldéhyde peut produire de l’indole-3-méthanol, généralement en utilisant des agents réducteurs tels que le borohydrure de sodium (NaBH(_4)) ou l’hydrure de lithium et d’aluminium (LiAlH(_4)).

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 2, en utilisant des réactifs comme les halogènes ou les composés nitro.

Réactifs et conditions courants :

Oxydation : KMnO(_4) en solution aqueuse en milieu acide.

Réduction : NaBH(_4) dans le méthanol ou l’éthanol, ou LiAlH(_4) dans l’éther anhydre.

Substitution : Halogénation à l’aide de brome (Br(_2)) ou de chloration à l’aide de chlore (Cl(_2)) en présence d’un catalyseur acide de Lewis.

Principaux produits :

Oxydation : Acide indole-3-carboxylique.

Réduction : Indole-3-méthanol.

Substitution : 2-bromoindole-3-carboxaldéhyde ou 2-chloroindole-3-carboxaldéhyde.

4. Applications de la recherche scientifique

L’indole-3-carboxaldéhyde a un large éventail d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme unité de base dans la synthèse de divers dérivés de l’indole, importants dans le développement de produits pharmaceutiques et d’agrochimiques.

Biologie : Le composé est étudié pour son rôle dans le métabolisme microbien et ses effets sur le microbiote intestinal. Il est également étudié pour son potentiel comme molécule de signalisation dans les interactions plante-microbe.

Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Indole-3-carboxaldehyde has shown promising results in mitigating inflammation, particularly in models of ulcerative colitis and other inflammatory conditions.

Case Study: Ulcerative Colitis

- Research Findings : A study demonstrated that I3Ald alleviates symptoms of dextran sulfate sodium (DSS)-induced ulcerative colitis in mice by modulating the TLR4/NF-κB/p38 signaling pathway. The treatment resulted in a significant reduction of inflammatory markers such as TNF-α, IL-6, and IL-1β, while improving intestinal barrier function by up-regulating ZO-1 and Occludin expression .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Group (DSS) | I3Ald Treatment |

|---|---|---|

| TNF-α | High | Significantly Reduced |

| IL-6 | High | Significantly Reduced |

| IL-1β | High | Significantly Reduced |

Gastrointestinal Health

I3Ald's role in promoting gut health is particularly notable, as it has been linked to the restoration of mucosal integrity and modulation of gut microbiota.

Case Study: Gut Mucosal Integrity

- Research Findings : Another study indicated that I3Ald formulated for localized delivery could restore gut mucosal integrity and alleviate hepatic inflammation by influencing the microbiota-AhR-IL-22 axis. This suggests that I3Ald could be beneficial not only for intestinal health but also for liver protection .

Table 2: Impact of I3Ald on Gut and Liver Health

| Parameter | Control Group (DSS) | I3Ald Treatment |

|---|---|---|

| Colon Length | Shortened | Restored |

| Hepatic Inflammation | Present | Reduced |

| Microbiota Diversity | Decreased | Increased |

Applications in Animal Health

This compound is also being explored for its potential as a feed additive in livestock.

Case Study: Broiler Chickens

- Research Findings : A study assessed the effects of indole-3-carboxylate (a derivative of I3Ald) on broiler chickens infected with Eimeria maxima. Results showed improved intestinal immune responses and barrier integrity, suggesting that microbial metabolites like I3Ald can enhance resilience against infections in poultry .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of I3Ald are multifaceted:

- Inflammatory Pathway Modulation : The compound inhibits pro-inflammatory cytokine production and promotes the expression of tight junction proteins, which are crucial for maintaining intestinal barrier integrity.

- Microbiota Interaction : I3Ald influences gut microbiota composition, which plays a vital role in overall gastrointestinal health and immune function.

Mécanisme D'action

L’indole-3-carboxaldéhyde exerce ses effets principalement par l’activation du récepteur des hydrocarbures aromatiques (AhR). En se liant à AhR, le récepteur se transloque vers le noyau, où il dimérise avec le translocateur nucléaire du récepteur des hydrocarbures aromatiques (ARNT). Ce complexe se lie ensuite à des séquences d’ADN spécifiques, ce qui entraîne la transcription de gènes cibles impliqués dans la réponse immunitaire, la détoxification et la régulation du stress oxydatif {_svg_3}. L’activation de AhR par l’indole-3-carboxaldéhyde s’est avérée stimuler la production d’interleukine-22, qui joue un rôle crucial dans le maintien de l’immunité muqueuse .

Comparaison Avec Des Composés Similaires

L’indole-3-carboxaldéhyde peut être comparé à d’autres dérivés de l’indole tels que :

Acide indole-3-acétique (IAA) : Une hormone végétale bien connue impliquée dans la croissance et le développement.

Acide indole-3-butyrique (IBA) : Une autre hormone végétale utilisée pour favoriser la formation de racines dans les boutures.

Acide indole-3-propionique (IPA) : Un puissant antioxydant neuroprotecteur produit par le microbiote intestinal.

Unicité : L’indole-3-carboxaldéhyde est unique en raison de son rôle spécifique dans l’activation du récepteur des hydrocarbures aromatiques et de ses applications thérapeutiques potentielles dans la modulation des réponses immunitaires et le traitement des maladies inflammatoires .

En comprenant la synthèse, les réactions et les applications de l’indole-3-carboxaldéhyde, les chercheurs peuvent explorer plus en profondeur son potentiel dans divers domaines scientifiques et applications industrielles.

Activité Biologique

Indole-3-carboxaldehyde (ICA) is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of ICA, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications. We will also include relevant data tables and case studies to illustrate the findings.

Overview of this compound

This compound is an indole derivative that serves as a precursor for various biologically active compounds. Its structure allows it to participate in numerous chemical reactions, contributing to its biological significance. The compound has been studied for its antioxidant properties, cytotoxicity against cancer cell lines, and its role in modulating inflammatory responses.

Antioxidant Activity

Antioxidant activity is one of the most significant biological properties of ICA. A study evaluated the antioxidant potential of ICA and its derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).

Table 1: Antioxidant Activity of this compound and Its Derivatives

| Compound | DPPH IC50 (µM/ml) | LPO Inhibition IC50 (µM/ml) |

|---|---|---|

| ICA | 121 ± 0.5 | 70 ± 0.7 |

| 5a | 18 ± 0.1 | 24 ± 0.3 |

| 5b | 21 ± 0.2 | 29 ± 0.8 |

| 5f | 8 ± 0.9 | 7 ± 0.1 |

| BHA | 11 ± 0.5 | 9 ± 0.1 |

The data shows that compound 5f , which has a methoxy group, demonstrated the highest antioxidant activity with an IC50 value of 8 µM/ml for DPPH scavenging, indicating its potential as a powerful antioxidant agent .

Cytotoxicity Studies

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. A study synthesized new derivatives of ICA and tested their cytotoxicity against the KB-3-1 cell line, which is a model for oral cancer.

Table 2: Cytotoxicity of this compound Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 5 | 57.7 |

| Compound 7 | 19.6 |

| Griseofulvin (Control) | 19.2 |

The results indicated that compound 7 exhibited significant cytotoxicity with an IC50 value of 19.6 µM , comparable to the positive control, griseofulvin .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of ICA, particularly in relation to gut health. A study found that ICA derived from gut microbes can enhance the epithelial barrier function and reduce inflammation in the intestinal tract by modulating pro-inflammatory cytokines and reactive oxygen species (ROS) levels.

The mechanism involves activation of the aryl hydrocarbon receptor (AhR), which subsequently triggers the Nrf2-HO-1 pathway, leading to reduced oxidative stress and inflammation .

Case Studies

Case Study: Antioxidant and Anti-inflammatory Properties

A recent investigation assessed the effects of ICA on oxidative stress in diabetic rodent models. The study demonstrated that treatment with ICA significantly decreased ROS levels in both aortic and liver tissues, suggesting its systemic antioxidant capabilities and potential for managing oxidative stress-related conditions .

Case Study: Cancer Cell Line Sensitivity

In another study focusing on cervical cancer cells, derivatives of ICA were shown to inhibit cell proliferation effectively. The research underscored the importance of structural modifications in enhancing the anticancer activity of indole derivatives .

Propriétés

IUPAC Name |

1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNJUISKUQQNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060069 | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00043 [mmHg] | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21032 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

487-89-8 | |

| Record name | Indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE-3-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FN04C32UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 199 °C | |

| Record name | Indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029737 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of indole-3-carboxaldehyde?

A1: this compound has the molecular formula C9H7NO and a molecular weight of 145.16 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: ICA exhibits characteristic spectroscopic features in various techniques:

- IR Spectroscopy: Strong absorptions due to C=C stretching (1532-1552 cm-1), C=O stretching (1632-1612 cm-1), and N-H stretching (around 3300 cm-1). []

- NMR Spectroscopy: A distinct aldehyde proton signal around 9-10 ppm in 1H NMR and characteristic carbon signals in 13C NMR, particularly for the carbonyl carbon. [, ]

- Mass Spectrometry: Exhibits a molecular ion peak (M+ + 1) corresponding to its molecular mass, along with characteristic fragmentation patterns. []

Q3: How does the structure of this compound contribute to its reactivity?

A3: The presence of an electron-rich indole ring and a reactive aldehyde group makes ICA susceptible to various chemical transformations. The indole nitrogen can undergo alkylation, while the aldehyde can participate in condensation reactions like the Knoevenagel condensation. [, , ]

Q4: How does this compound interact with biological systems?

A4: ICA interacts with biological systems through various mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Agonist: ICA acts as an agonist of AhR, a ligand-activated transcription factor involved in various cellular processes, including xenobiotic metabolism, immune response, and cell differentiation. [, ]

- Antioxidant Activity: ICA exhibits free radical scavenging properties, potentially through electron donation from the indole ring, contributing to its antioxidant effects. [, ]

- Modulation of Gut Microbiota: ICA influences the composition and function of the gut microbiota, potentially contributing to its beneficial effects on gastrointestinal health. [, ]

Q5: What are the potential therapeutic applications of this compound?

A5: Research suggests potential applications of ICA in:

- Gastrointestinal Disorders: Studies show that ICA can reduce inflammation and improve intestinal barrier function in animal models of ulcerative colitis. []

- Cancer Prevention: ICA exhibits anti-cancer properties in vitro and in vivo, potentially by modulating xenobiotic metabolism, inducing cell cycle arrest, and inhibiting angiogenesis. [, ]

- Neuroprotection: Research suggests that ICA may protect neurons from oxidative stress and inflammation, with potential implications for neurodegenerative diseases. [, ]

Q6: Does this compound have any known effects on the immune system?

A6: Yes, ICA has been shown to modulate immune responses, potentially through its interaction with AhR:

- Regulation of T Cell Differentiation: ICA can influence the balance between pro-inflammatory and anti-inflammatory T cells, suggesting a potential role in autoimmune diseases. [, ]

- Enhancement of Intestinal Immune Function: ICA can promote the production of IL-22, a cytokine involved in maintaining gut barrier integrity and regulating the gut microbiome. []

Q7: Is there any evidence that this compound can influence bone marrow transplantation outcomes?

A7: Studies in mouse models suggest that ICA administration can improve survival rates after allogeneic bone marrow transplantation by reducing graft-versus-host disease (GvHD) through mechanisms such as:

- Enhanced Gastrointestinal Barrier Function: ICA treatment can improve gut barrier integrity, reducing bacterial translocation and subsequent inflammation that contributes to GvHD. []

- Modulation of Donor T Cell Responses: ICA can induce tolerance in donor T cells towards recipient antigens, mitigating GvHD while preserving the graft-versus-leukemia effect. []

Q8: How does the structure of this compound relate to its biological activity?

A8: Modifications to the indole ring or aldehyde group can significantly alter ICA's activity:

- N-Alkylation: Can influence its stability, metabolism, and interaction with biological targets like AhR. []

- Halogenation: Introduction of halogens, especially at the 5-position of the indole ring, can enhance its antioxidant and anticancer properties. [, ]

- Formation of Schiff Bases: Condensation with amines can yield Schiff base derivatives with diverse biological activities, including antimicrobial and anticonvulsant effects. [, , ]

Q9: What is known about the stability of this compound?

A9: ICA is relatively stable under neutral or slightly basic conditions but can undergo degradation in acidic environments. []

Q10: What strategies can improve the stability and bioavailability of this compound for potential therapeutic applications?

A10: Strategies for enhancing stability and bioavailability include:

- Encapsulation in Nanoparticles: Protecting ICA from degradation in the acidic stomach environment and improving its delivery to target tissues. []

- Formulation with Cyclodextrins: Enhancing solubility and bioavailability by forming inclusion complexes. []

- Chemical Modification: Introducing structural modifications to improve stability while retaining biological activity. []

Q11: Are there any safety concerns regarding this compound?

A11: While generally considered safe when consumed in food, more research is needed to determine the potential toxicity of ICA at higher doses used for therapeutic purposes. Studies should evaluate acute and chronic toxicity, potential for genotoxicity and carcinogenicity, and effects on reproductive health. []

Q12: What are the regulatory considerations for developing this compound as a therapeutic agent?

A12: Developing ICA as a drug candidate requires:

- Preclinical Studies: Assessing safety and efficacy in animal models. []

- Clinical Trials: Determining safety, dosage, and efficacy in humans. []

- Regulatory Approval: Meeting the stringent requirements of regulatory agencies like the FDA (US Food and Drug Administration) or EMA (European Medicines Agency). []

Q13: Does this compound pose any environmental risks?

A13: Limited data is available on the ecotoxicological effects of ICA. Research should assess its potential impact on aquatic and terrestrial ecosystems, bioaccumulation, and persistence in the environment. []

Q14: Are there sustainable approaches for producing and utilizing this compound?

A14: Sustainable strategies include:

- Biotechnological Production: Utilizing microbial fermentation or enzymatic synthesis to produce ICA from renewable resources. []

- Green Chemistry Principles: Employing environmentally friendly solvents and catalysts during synthesis to minimize waste generation and energy consumption. []

- Waste Management: Developing strategies for the safe disposal or recycling of ICA-containing waste. []

Q15: What are the key areas for future research on this compound?

A15: Future research should focus on:

- Elucidating Detailed Molecular Mechanisms: Understanding how ICA interacts with its targets, including AhR and other potential receptors, to exert its diverse biological effects. []

- Optimizing Therapeutic Potential: Developing safe and effective formulations, determining optimal dosages, and conducting rigorous clinical trials to evaluate efficacy in various diseases. []

- Exploring Environmental Fate and Impact: Conducting comprehensive ecotoxicological studies to assess potential risks and develop sustainable practices for ICA production and use. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.